methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 941936-37-4
VCID: VC5261263
InChI: InChI=1S/C22H21ClN2O5S2/c1-3-15-6-4-5-7-18(15)24-20(26)14-25(17-10-8-16(23)9-11-17)32(28,29)19-12-13-31-21(19)22(27)30-2/h4-13H,3,14H2,1-2H3,(H,24,26)
SMILES: CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Molecular Formula: C22H21ClN2O5S2
Molecular Weight: 492.99

methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

CAS No.: 941936-37-4

Cat. No.: VC5261263

Molecular Formula: C22H21ClN2O5S2

Molecular Weight: 492.99

* For research use only. Not for human or veterinary use.

methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate - 941936-37-4

Specification

CAS No. 941936-37-4
Molecular Formula C22H21ClN2O5S2
Molecular Weight 492.99
IUPAC Name methyl 3-[(4-chlorophenyl)-[2-(2-ethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C22H21ClN2O5S2/c1-3-15-6-4-5-7-18(15)24-20(26)14-25(17-10-8-16(23)9-11-17)32(28,29)19-12-13-31-21(19)22(27)30-2/h4-13H,3,14H2,1-2H3,(H,24,26)
Standard InChI Key XHUXZFNJWNQUDM-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure comprises a thiophene ring (C₄H₃S), a five-membered aromatic heterocycle containing sulfur. At the 2-position of the thiophene ring, a carboxylate ester group (-COOCH₃) is attached, while the 3-position is substituted with a sulfamoyl group (-SO₂NH-). This sulfamoyl moiety is further modified by a 4-chlorophenyl group and a carbamoylmethyl group linked to a 2-ethylphenylamine.

Key Functional Groups:

  • Thiophene Ring: Provides aromatic stability and serves as a scaffold for functionalization.

  • Sulfamoyl Group (-SO₂NH-): Imparts polarity and potential hydrogen-bonding capacity.

  • 4-Chlorophenyl Group: Enhances lipophilicity and may influence receptor binding.

  • Carbamoylmethyl-2-ethylphenyl: Introduces steric bulk and additional hydrogen-bonding sites.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₂₁ClN₂O₅S₂VulcanChem
Molecular Weight492.99 g/molVulcanChem
CAS Registry Number941936-37-4VulcanChem
Topological Polar Surface~109 Ų (estimated)PubChem
Heavy Atom Count20PubChem

The compound’s calculated topological polar surface area (TPSA) of ~109 Ų suggests moderate membrane permeability, aligning with sulfonamide-containing drugs . The presence of a chlorophenyl group increases LogP, enhancing lipid solubility compared to analogous methyl-substituted derivatives .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves sequential functionalization of the thiophene core:

  • Thiophene Ring Formation:

    • Knorr paal or Gewald synthesis to construct the thiophene backbone.

  • Sulfamoylation at C3:

    • Reaction with chlorosulfonic acid followed by amination with 4-chloroaniline.

  • Carbamoylmethyl Attachment:

    • Condensation of 2-ethylphenyl isocyanate with glycine methyl ester, followed by coupling to the sulfamoyl nitrogen.

  • Esterification at C2:

    • Methanolysis of a pre-installed acid chloride or transesterification.

Critical Reaction Conditions:

  • Temperature: Sulfamoylation requires 0–5°C to minimize side reactions.

  • Solvents: Dichloromethane (DCM) for sulfonamide formation; DMF for carbamoyl coupling.

  • Catalysts: Triethylamine (TEA) to scavenge HCl during amination steps.

Yield optimization hinges on purifying intermediates via column chromatography and recrystallization. Industrial-scale production would require flow chemistry adaptations to manage exothermic steps.

Application AreaMechanism of ActionSupporting Evidence
Antimicrobial AgentsDisruption of bacterial cell wall synthesisThiophene-sulfonamide hybrids
Anticancer TherapeuticsTopoisomerase II inhibitionSimilar chlorophenyl sulfonamides
Anti-Inflammatory DrugsCOX-2/LOX dual inhibitionStructural analogs

In silico docking studies predict strong affinity for kinase targets like EGFR and VEGFR2, meriting further in vitro validation.

Chemical Reactivity and Stability

Hydrolytic Degradation

The methyl ester at C2 undergoes slow hydrolysis in aqueous media (t₁/₂ ~ 48 h at pH 7.4), forming the corresponding carboxylic acid. This property could be leveraged for prodrug designs.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~210°C, suggesting suitability for standard formulation processes .

Light Sensitivity

The 4-chlorophenyl group may predispose the compound to photodegradation via radical pathways, necessitating amber packaging for long-term storage.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The carbamoyl group offers a handle for synthesizing combinatorial libraries via urea bond modifications.

  • Prodrug Candidates: Ester hydrolysis enables controlled release of active metabolites.

Material Science

  • Liquid Crystals: Thiophene cores with sulfonamide side chains exhibit mesomorphic behavior in preliminary studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator